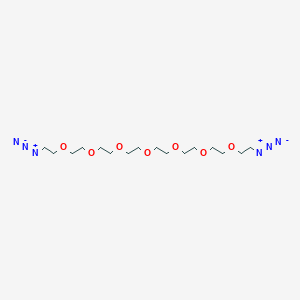

Azido-PEG7-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N6O7/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKODTBPHMGJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Azido-PEG7-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification methods for Azido-PEG7-azide, a bifunctional linker molecule increasingly utilized in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound (1,21-diazido-3,6,9,12,15,18,20-heptaoxaheneicosane) is a discrete polyethylene (B3416737) glycol (PEG) derivative featuring azide (B81097) (N₃) groups at both ends of a seven-unit ethylene (B1197577) glycol chain. The azide groups serve as versatile handles for "click chemistry," a set of biocompatible and highly efficient reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The PEG linker itself enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3] A primary application of this compound is as a flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[1][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from heptaethylene glycol. The hydroxyl end groups are first activated, commonly by conversion to mesylates, followed by nucleophilic substitution with an azide salt.

Experimental Protocol: Two-Step Synthesis

Step 1: Mesylation of Heptaethylene Glycol (Formation of Heptaethylene Glycol Dimesylate)

A general procedure for the mesylation of a PEG diol is as follows:

-

Heptaethylene glycol is dissolved in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -10 °C in an ice-salt bath.

-

Triethylamine (Et₃N) is added as a base.

-

Methanesulfonyl chloride (MsCl) is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for several hours (typically overnight).

-

The reaction mixture is then worked up by washing with water and brine.

-

The organic phase is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude heptaethylene glycol dimesylate.

Step 2: Azidation of Heptaethylene Glycol Dimesylate

The subsequent azidation is performed as follows:

-

The crude heptaethylene glycol dimesylate is dissolved in a suitable solvent, such as ethanol.

-

An excess of sodium azide (NaN₃) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours (e.g., 12 hours).

-

After cooling to room temperature, the solvent is removed by rotary evaporation.

-

The residue is redissolved in dichloromethane and washed with water to remove inorganic salts.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude this compound.

Quantitative Data for a Representative Diazido-PEG Synthesis

| Step | Reagent | Molar Equivalent (per -OH group) | Typical Yield |

| Mesylation | Heptaethylene Glycol | 1 | >95% |

| Triethylamine (Et₃N) | 1.3 - 1.5 | ||

| Methanesulfonyl Chloride (MsCl) | 1.1 - 1.5 | ||

| Azidation | Heptaethylene Glycol Dimesylate | 1 | >90% |

| Sodium Azide (NaN₃) | 2.5 - 5 |

Purification of this compound

Due to its relatively low molecular weight and the potential for side products, purification of this compound is crucial. Column chromatography is the most suitable method for obtaining high-purity material.

Experimental Protocol: Column Chromatography

-

A silica (B1680970) gel column is prepared using a suitable solvent system.

-

The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The product is eluted using a gradient of a polar solvent in a nonpolar solvent. Common solvent systems for PEG derivatives include chloroform/methanol or dichloromethane/methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the final product as a liquid.

Visualization of Synthesis and Application

Synthesis Workflow

Caption: Synthesis and purification workflow for this compound.

Application in PROTAC-Mediated Protein Degradation

This compound is a key component in the construction of PROTACs. The diazido functionality allows for the convenient linking of a target protein-binding ligand and an E3 ligase-binding ligand via click chemistry. The resulting PROTAC then facilitates the ubiquitination and subsequent degradation of the target protein.

Caption: Experimental workflow for PROTAC synthesis and mechanism of action.

References

An In-depth Technical Guide to Azido-PEG7-azide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG7-azide is a homobifunctional crosslinker featuring a seven-unit polyethylene (B3416737) glycol (PEG) spacer terminated at both ends by azide (B81097) groups. This symmetrical structure and the presence of reactive azide moieties make it a valuable tool in bioconjugation, drug delivery, and the development of complex molecular architectures, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). The PEG chain imparts increased hydrophilicity and biocompatibility to the parent molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugates. The terminal azide groups enable highly efficient and specific covalent bond formation through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, reactivity, and incorporation into molecular designs.

| Property | Value |

| Molecular Formula | C16H32N6O7 |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 225523-86-4 |

| Appearance | Varies (often a colorless to pale yellow oil or solid) |

| Solubility | Soluble in water and most organic solvents |

| Purity | Typically >95% |

| Storage | Recommended storage at -20°C |

Structure:

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from heptaethylene glycol. The hydroxyl end-groups are first activated, commonly by mesylation, to create good leaving groups, followed by nucleophilic substitution with an azide salt.

3.1.1. Step 1: Mesylation of Heptaethylene Glycol

This procedure is adapted from established methods for the mesylation of polyethylene glycols.

Materials:

-

Heptaethylene glycol (HO-PEG7-OH)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

In an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve heptaethylene glycol (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (2.2 equivalents) to the solution and stir for 15 minutes.

-

Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude mesylated product (MsO-PEG7-OMs). This intermediate is often used in the next step without further purification.

3.1.2. Step 2: Azidation of Mesylated PEG

This protocol describes the nucleophilic substitution of the mesyl groups with azide.

Materials:

-

MsO-PEG7-OMs (from Step 1)

-

Sodium azide (NaN3)

-

Anhydrous dimethylformamide (DMF) or ethanol

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Dissolve the crude MsO-PEG7-OMs (1 equivalent) in anhydrous DMF or ethanol.

-

Add sodium azide (a significant excess, typically 5-10 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or NMR spectroscopy.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with deionized water to remove excess sodium azide and other inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization:

The final product should be characterized to confirm its structure and purity.

-

¹H NMR (CDCl₃): Expect a triplet at approximately 3.39 ppm corresponding to the methylene (B1212753) protons adjacent to the azide group (-CH₂-N₃) and a multiplet around 3.65 ppm for the ethylene (B1197577) glycol repeating units.

-

¹³C NMR (CDCl₃): A peak around 50.7 ppm is characteristic of the carbon atom attached to the azide group.

-

FT-IR: A strong, sharp absorption band around 2100 cm⁻¹ is indicative of the azide stretching vibration.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This is a general protocol for the "click" reaction between this compound and an alkyne-containing molecule. This reaction is widely used in the synthesis of PROTACs and other bioconjugates.[1]

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)

Procedure:

-

Dissolve this compound (1 equivalent) and the alkyne-functionalized molecule (2.2 equivalents, for reaction at both ends) in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The final concentration of copper is typically in the range of 1-10 mol%.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed, dried, and concentrated. The final product is purified by flash column chromatography or preparative HPLC.

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: A schematic overview of the two-step synthesis of this compound.

Application in PROTAC Synthesis via Click Chemistry

Caption: Workflow illustrating the assembly of a PROTAC molecule using this compound and click chemistry.

References

Azido-PEG7-azide: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG7-azide, a homobifunctional crosslinker pivotal in bioconjugation and drug delivery systems. The document outlines its solubility in a range of aqueous and organic solvents, presents a general protocol for experimental solubility determination, and illustrates its application in a typical bioconjugation workflow.

Core Solubility Profile

This compound, a polyethylene (B3416737) glycol (PEG) derivative with terminal azide (B81097) groups, is characterized by its hydrophilic PEG spacer, which significantly influences its solubility.[1] Generally, PEG derivatives are known for their high solubility in water and a variety of organic solvents.[2] The solubility of PEG compounds tends to decrease as the molecular weight of the PEG chain increases.[2]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Solubility | Notes |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Soluble | The hydrophilic PEG spacer enhances solubility in aqueous media. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as reaction solvents for bioconjugation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Effective solvents for dissolving PEG derivatives. |

| Alcohols | Ethanol, Methanol | Less Soluble | Solubility may be limited compared to more polar solvents. |

| Aromatic Hydrocarbons | Toluene | Less Soluble | Generally poor solvents for polar PEG compounds. |

| Ethers | Diethyl Ether | Insoluble | PEG derivatives typically exhibit poor solubility in ether. |

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

Solvent of interest (e.g., water, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a UV-Vis spectrophotometer if the compound has a chromophore.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions (for HPLC calibration):

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) to allow the solution to reach equilibrium. This may take several hours to days. A typical equilibration time is 24-48 hours.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

-

Quantification:

-

HPLC Method:

-

Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered supernatant (the saturated solution) into the HPLC system.

-

Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve.

-

-

Gravimetric Method (if HPLC is not available and the solvent is volatile):

-

Accurately weigh an empty, dry vial.

-

Transfer a known volume of the filtered supernatant to the vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is completely evaporated, weigh the vial containing the dried solute.

-

Calculate the solubility by dividing the mass of the dried solute by the volume of the supernatant used.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or moles/liter (M).

-

Bioconjugation Workflow using this compound

This compound is a versatile bifunctional linker commonly employed in "Click Chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate two molecules of interest.[3][4][5] The following diagram illustrates a typical experimental workflow for such a bioconjugation reaction.

This workflow demonstrates the sequential steps involved in linking two molecules using the this compound crosslinker via a copper-catalyzed click reaction. The process begins with the preparation of the molecules to be conjugated, followed by the click chemistry reaction itself, and concludes with the purification and analysis of the final conjugate.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. labinsights.nl [labinsights.nl]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG7-azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool in the fields of bioconjugation, drug discovery, and materials science. Its principles of reliability, high yield, and biocompatibility have made it an indispensable methodology for the precise covalent ligation of molecular entities. At the heart of many click chemistry applications are bifunctional linkers, such as Azido-PEG7-azide, which serve as molecular bridges to connect two different molecules of interest.

This technical guide provides a comprehensive overview of the mechanism of action of this compound in the two most prominent forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the underlying chemical principles, experimental considerations, and practical applications of this versatile linker.

This compound is a homobifunctional linker featuring two terminal azide (B81097) groups separated by a seven-unit polyethylene (B3416737) glycol (PEG) chain. The azide moieties are the reactive handles for click chemistry, while the PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates. This combination of features makes this compound a valuable reagent for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized biomaterials.

Core Mechanisms of Action

This compound participates in click chemistry primarily through the reaction of its terminal azide groups with alkyne-containing molecules. The two main pathways for this transformation are CuAAC and SPAAC, which are distinguished by the presence or absence of a copper catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction proceeds rapidly under mild conditions, often in aqueous solutions at room temperature, to exclusively form the 1,4-disubstituted 1,2,3-triazole product. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).

The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The presence of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can stabilize the copper(I) oxidation state and accelerate the reaction.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Figure 1: CuAAC Reaction Mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC is a catalyst-free click reaction. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.

SPAAC is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes. While highly efficient, SPAAC generally has slower kinetics compared to CuAAC. The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency with biocompatibility.

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Figure 2: SPAAC Reaction Mechanism.

Quantitative Data

While specific kinetic and yield data for this compound is not extensively available in the peer-reviewed literature, the following tables provide representative data for CuAAC and SPAAC reactions with structurally similar short-chain PEG linkers. This data is intended to provide a general understanding of the reaction efficiencies and should be used as a guideline for experimental design.

Table 1: Representative Reaction Parameters for CuAAC with Azide-PEG Linkers

| Parameter | Value | Conditions | Reference |

| Reaction Time | 1 - 4 hours | Room temperature, aqueous buffer | [Generic CuAAC protocols] |

| Typical Yield | > 90% | Optimized conditions with ligand | [Generic CuAAC protocols] |

| Copper Catalyst | 50 - 250 µM CuSO₄ | with 5-fold excess of ligand (e.g., THPTA) | [Generic CuAAC protocols] |

| Reducing Agent | 5 - 10 mM Sodium Ascorbate | Freshly prepared | [Generic CuAAC protocols] |

Table 2: Representative Reaction Parameters for SPAAC with Azide-PEG Linkers

| Parameter | Value | Conditions | Reference |

| Reaction Time | 2 - 12 hours | Room temperature or 37°C, aqueous buffer | [Generic SPAAC protocols] |

| Typical Yield | > 85% | Molar excess of one reactant | [Generic SPAAC protocols] |

| Strained Alkyne | DBCO or BCN derivatives | 2-5 fold molar excess | [Generic SPAAC protocols] |

| Biocompatibility | High | No cytotoxic copper catalyst required | [Generic SPAAC protocols] |

Experimental Protocols

The following are detailed methodologies for performing CuAAC and SPAAC reactions using a bifunctional linker like this compound for the purpose of bioconjugation.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein-Small Molecule Conjugation

This protocol describes the conjugation of an alkyne-modified protein to a small molecule that has been functionalized to be linked via this compound.

Materials:

-

Alkyne-modified protein (e.g., 1-5 mg/mL in phosphate-buffered saline, PBS, pH 7.4)

-

This compound linker

-

Alkyne-functionalized small molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Desalting column (e.g., PD-10)

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature.

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the this compound-linked small molecule. A 5- to 10-fold molar excess of the small molecule conjugate is recommended.

-

In a separate tube, prepare the copper(I)-ligand complex by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let the mixture stand for 2-3 minutes.

-

-

Click Reaction:

-

Add the premixed CuSO₄/THPTA solution to the protein/small molecule mixture. The final concentration of copper is typically in the range of 100-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or LC-MS.

-

-

Purification:

-

Purify the resulting conjugate using a desalting column to remove excess small molecules, copper, and other reagents.

-

Characterize the final conjugate for purity, concentration, and degree of labeling.

-

Experimental Workflow for CuAAC Bioconjugation

Figure 3: CuAAC Bioconjugation Workflow.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Oligonucleotide Conjugation

This protocol describes the conjugation of a DBCO-modified antibody to an oligonucleotide that has been functionalized with this compound.

Materials:

-

DBCO-modified antibody (e.g., 1-5 mg/mL in PBS, pH 7.4)

-

This compound functionalized oligonucleotide

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Reactants:

-

Dissolve the DBCO-modified antibody in the reaction buffer to the desired concentration.

-

Dissolve the this compound functionalized oligonucleotide in the reaction buffer.

-

-

SPAAC Reaction:

-

Add the this compound functionalized oligonucleotide to the DBCO-modified antibody solution. A 2- to 5-fold molar excess of the oligonucleotide is typically used.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Purify the resulting antibody-oligonucleotide conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography, to remove the unreacted oligonucleotide.

-

-

Characterization:

-

Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.

-

Further characterize the conjugate by UV-Vis spectroscopy and other analytical techniques as required.

-

Experimental Workflow for SPAAC Bioconjugation

Figure 4: SPAAC Bioconjugation Workflow.

Conclusion

This compound is a highly valuable and versatile bifunctional linker for a wide array of applications in click chemistry. Its ability to participate in both CuAAC and SPAAC reactions provides researchers with the flexibility to choose the most appropriate conjugation strategy based on the specific requirements of their system. The PEG spacer imparts favorable physicochemical properties, enhancing the utility of this linker in the development of complex biomolecular conjugates. By understanding the fundamental mechanisms of action and following well-defined experimental protocols, researchers can effectively leverage the power of this compound to advance their work in drug discovery, diagnostics, and materials science.

An In-Depth Technical Guide to Azido-PEG7-azide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG7-azide in Bioconjugation

This compound is a homobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation.[1][2] Its structure features a central polyethylene (B3416737) glycol (PEG) chain of seven ethylene (B1197577) glycol units, flanked by an azide (B81097) group (-N₃) at each terminus. This symmetrical design allows for the simultaneous or sequential conjugation of two molecules, making it an ideal linker for creating complex biomolecular architectures. The PEG component enhances the solubility and biocompatibility of the resulting conjugate, which is particularly advantageous in biological applications.[3][4]

The azide functionalities are key to the utility of this compound, as they are primary reactants in "click chemistry," a set of biocompatible, highly efficient, and specific chemical reactions.[3] This guide will delve into the technical details of using this compound in the two most common types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage, connecting the PEG linker to molecules containing alkyne groups.

The applications of this compound are extensive and rapidly growing, particularly in drug development. It is a key component in the synthesis of Antibody-Drug Conjugates (ADCs), where it links a potent cytotoxic drug to a monoclonal antibody for targeted cancer therapy. Furthermore, it is utilized in the construction of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation. The following table summarizes its key characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₂N₆O₇ | |

| Molecular Weight | 420.461 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in water and some organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media. | |

| Purity | Typically ≥98% | |

| Storage | Recommended storage at -20°C | |

| Chemical Functionality | Homobifunctional with two terminal azide (-N₃) groups |

Bioconjugation Methodologies: Experimental Protocols

The primary utility of this compound lies in its ability to participate in click chemistry reactions. Below are detailed protocols for the two main types of azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a 1,4-disubstituted triazole. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent.

Materials:

-

This compound

-

Alkyne-functionalized biomolecule (e.g., protein, peptide, nucleic acid)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (optional but recommended for biomolecules): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO/water)

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4

-

Degassing equipment (optional but recommended to prevent re-oxidation of Cu(I))

Protocol:

-

Preparation of Reactants:

-

Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-functionalized biomolecule and a molar excess of this compound (typically 3-10 equivalents).

-

If using a ligand, add it to the reaction mixture at this stage. A 5:1 ligand to copper ratio is common.

-

Add the CuSO₄ stock solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

-

-

Initiation of the Reaction:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.

-

-

Purification:

-

Once the reaction is complete, remove the excess reagents and byproducts. This can be achieved by dialysis, size-exclusion chromatography (SEC), or affinity chromatography, depending on the nature of the biomolecule.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes it ideal for applications in living systems.

Materials:

-

This compound

-

Cyclooctyne-functionalized biomolecule (e.g., DBCO-protein, BCN-antibody)

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4

-

Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving this compound.

Protocol:

-

Preparation of Reactants:

-

Dissolve the cyclooctyne-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

-

Reaction Setup:

-

Add the this compound stock solution to the biomolecule solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.

-

Ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid denaturation of the biomolecule.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive biomolecules, the reaction can also be performed at 4°C with a longer incubation time (e.g., overnight).

-

-

Purification:

-

Purify the conjugate using standard methods such as dialysis, SEC, or affinity chromatography to remove unreacted this compound and any other small molecules.

-

Quantitative Data and Reaction Parameters

The efficiency and rate of bioconjugation reactions with this compound are influenced by several factors. The following tables summarize some of the available quantitative data for similar PEG-azide linkers.

Table 1: Factors Influencing SPAAC Reaction Rates with PEGylated Linkers

| Parameter | Observation | Impact on Reaction Rate | Reference(s) |

| Buffer Type | HEPES buffer (pH 7) generally shows higher rate constants compared to PBS (pH 7). Reactions in DMEM are often faster than in RPMI. | Buffer composition can significantly affect the reaction kinetics. | |

| pH | Higher pH values (from 5 to 10) generally increase SPAAC reaction rates, though this can be buffer-dependent. | pH optimization is crucial for reaction efficiency. | |

| PEG Linker | The presence of a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated counterpart. | The PEG linker can reduce steric hindrance and improve accessibility of the reactive groups. | |

| Temperature | Increasing the reaction temperature (e.g., from 25°C to 37°C) can accelerate the reaction. | Higher temperatures can increase reaction rates but may affect biomolecule stability. |

Table 2: Stability of the Triazole Linkage

| Condition | Stability of Triazole Linkage | Reference(s) |

| Proteolytic Enzymes | Highly resistant to cleavage by proteases. | |

| Oxidation | Resistant to oxidation. | |

| Hydrolysis | Stable under both acidic and basic conditions. | |

| Reduction | Stable in the presence of biologically relevant reducing agents like glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT). |

Visualizing Bioconjugation Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for CuAAC and SPAAC reactions with this compound.

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

This compound is a versatile and powerful tool for researchers in bioconjugation, offering a reliable method for linking biomolecules with enhanced solubility and biocompatibility. Its utility in both CuAAC and SPAAC click chemistry reactions provides flexibility for a wide range of applications, from fundamental research to the development of next-generation therapeutics like ADCs and PROTACs. By understanding the core properties of this linker and following optimized experimental protocols, scientists can effectively harness the power of this compound to create novel and impactful biomolecular constructs. The exceptional stability of the resulting triazole linkage ensures the integrity of these constructs under physiological conditions, a critical factor for in vivo applications. As the field of bioconjugation continues to advance, the importance and use of well-defined linkers like this compound are set to grow.

References

Introduction: The Molecular Architecture of Azido-PEG7-azide

An In-depth Technical Guide to the Role of Azide (B81097) Groups in Azido-PEG7-azide

For Researchers, Scientists, and Drug Development Professionals

This compound is a homobifunctional crosslinking reagent designed for precision bioconjugation. Its structure consists of three key components: two terminal azide (-N₃) groups and a central polyethylene (B3416737) glycol (PEG) spacer composed of seven repeating ethylene (B1197577) glycol units. The PEG chain is a hydrophilic and flexible spacer that enhances the solubility of the entire molecule and its conjugates in aqueous buffers, while also reducing potential steric hindrance and immunogenicity.[1][2] The core functionality of this linker, however, lies in the reactivity of its terminal azide groups. These groups are the gateways to covalently linking two molecules of interest through highly efficient and specific chemical reactions.

The primary role of the azide groups is to participate in bioorthogonal chemistry, a class of reactions that can occur in complex biological environments without interfering with native biochemical processes.[3] The azide group is exceptionally well-suited for this role as it is small, stable under most physiological conditions, and virtually absent in biological systems, thus preventing off-target reactions.[4][5]

The Pivotal Role of Azide Groups: Bioorthogonal Ligation

The utility of the azide groups in this compound is realized through their participation in "click chemistry." First described by K. Barry Sharpless, this concept emphasizes reactions that are high-yielding, wide in scope, generate minimal byproducts, are stereospecific, and proceed under mild, often aqueous, conditions. The azide group is a cornerstone of this chemical philosophy and primarily engages in two powerful cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the classic and most widely used click reaction. It involves the reaction between an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction does not proceed at a significant rate without a catalyst, but the addition of Copper(I) ions accelerates the reaction by a factor of 10⁷ to 10⁸.

Mechanism: The Cu(I) catalyst coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide group in a stepwise manner, ultimately leading to the formation of the stable triazole linkage and regeneration of the Cu(I) catalyst.

Advantages:

-

High Efficiency: The reaction typically proceeds with extremely high yields, often exceeding 95%.

-

High Specificity: The azide and alkyne groups react exclusively with each other, ignoring other functional groups present on biomolecules.

-

Robust Conditions: The reaction is insensitive to a wide range of solvents (including water) and pH values (typically 4-12).

Limitations and Considerations: The primary limitation for in vivo applications is the cytotoxicity of the copper catalyst, which can generate reactive oxygen species (ROS) that damage biomolecules like proteins. To mitigate this, copper-chelating ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency. Additionally, byproducts from the common reducing agent, sodium ascorbate (B8700270), can lead to protein crosslinking, a side reaction that can be suppressed by additives like aminoguanidine.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity issue of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is catalyst-free and relies on the high ring strain of a cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO, or bicyclo[6.1.0]nonyne, BCN) to drive the reaction with an azide. The release of this ring strain provides the necessary activation energy for the cycloaddition to occur spontaneously under physiological conditions.

Mechanism: The reaction is a concerted [3+2] cycloaddition where the azide reacts directly with the strained triple bond of the cyclooctyne. This process does not require any co-factors or catalysts and proceeds readily in aqueous environments.

Advantages:

-

Biocompatibility: The absence of a toxic copper catalyst makes SPAAC ideal for applications in living cells and whole organisms.

-

High Bioorthogonality: Like CuAAC, the reaction is highly specific between the azide and the strained alkyne.

-

Spontaneous Reaction: The reaction proceeds without the need for additional reagents beyond the azide- and alkyne-functionalized molecules.

Limitations and Considerations: The reaction rates for SPAAC are generally lower than those of CuAAC. Furthermore, the strained alkyne groups are significantly larger and more hydrophobic than terminal alkynes, which can sometimes impact the solubility and properties of the labeled molecule.

Data Presentation: Comparison of Azide Ligation Chemistries

The choice between CuAAC and SPAAC depends heavily on the specific application, particularly whether the conjugation is performed in vitro or in vivo. The following table summarizes the key quantitative and qualitative differences.

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst Requirement | Yes (Cu(I) salt) | No |

| Biocompatibility | Lower; potential cytotoxicity from copper catalyst. | High; suitable for in vivo and live-cell applications. |

| Reaction Kinetics | Very Fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹) | Moderate to Fast (k ≈ 10⁻¹ - 10¹ M⁻¹s⁻¹) |

| Typical Yields | Very High (>95%) | High (>90%) |

| Reactant Groups | Terminal Alkyne, Azide | Strained Alkyne (e.g., DBCO, BCN), Azide |

| Reagent Size | Small (Alkyne group is minimal) | Larger (Strained alkyne is bulky and hydrophobic) |

| Primary Application | In vitro bioconjugation, material science, drug synthesis. | Live-cell imaging, in vivo conjugation, surface modification. |

Applications in Drug Development and Research

The homobifunctional nature of this compound, enabled by its two azide groups, makes it a powerful tool for crosslinking and molecular assembly.

-

Antibody-Drug Conjugates (ADCs): While heterobifunctional linkers are more common, a homobifunctional linker like this compound can be used in a step-wise fashion to link two drug molecules to a single attachment point on an antibody (functionalized with an alkyne), or to create antibody fragments linked together.

-

PROTAC Development: this compound can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) by linking an alkyne-functionalized ligand for a target protein to an alkyne-functionalized ligand for an E3 ubiquitin ligase.

-

Biomolecule Dimerization: It can be used to create homodimers or heterodimers of proteins, peptides, or oligonucleotides, enabling studies of signaling pathways that rely on receptor dimerization.

-

Surface Functionalization: The linker can attach alkyne-modified biomolecules to a surface that has also been functionalized with alkynes, creating a biocompatible coating with a specific density of the desired molecule.

Experimental Protocols

The following is a generalized protocol for the crosslinking of two alkyne-functionalized protein molecules (Protein-A and Protein-B) using this compound via a two-step CuAAC reaction.

Objective: To create a heterodimeric Protein-A-PEG7-Protein-B conjugate.

Materials:

-

Alkyne-functionalized Protein-A and Protein-B

-

This compound

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Ligand: THPTA or TBTA stock solution (e.g., 250 mM in DMSO)

-

Reducing Agent: Sodium Ascorbate (NaAsc) stock solution (e.g., 500 mM in water, prepared fresh)

-

Purification: Size-Exclusion Chromatography (SEC) column

Protocol:

Step 1: Conjugation of this compound to Protein-A

-

Preparation: Dissolve alkyne-functionalized Protein-A in PBS buffer to a final concentration of 1-5 mg/mL.

-

Reagent Stoichiometry: To achieve a mono-functionalized intermediate, use a sub-stoichiometric ratio of the linker. Add this compound to the protein solution at a 0.5:1 molar ratio (linker:protein).

-

Catalyst Premix: In a separate tube, prepare the catalyst premix. Add CuSO₄ and the TBTA ligand in a 1:5 molar ratio. Mix well.

-

Reaction Initiation: Add the catalyst premix to the protein-linker solution to a final copper concentration of 100-200 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

-

Purification: Purify the mono-functionalized Protein-A-PEG7-azide intermediate from excess reagents using a desalting or SEC column equilibrated with PBS.

Step 2: Conjugation of Intermediate to Protein-B

-

Preparation: Combine the purified Protein-A-PEG7-azide intermediate with alkyne-functionalized Protein-B in PBS buffer. A 1:1.2 molar ratio (intermediate:Protein-B) is recommended to drive the reaction to completion.

-

Reaction Initiation: As in Step 1, add the catalyst premix (CuSO₄/TBTA) followed by fresh sodium ascorbate solution to the same final concentrations.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

-

Final Purification: Purify the final Protein-A-PEG7-Protein-B conjugate from unreacted components and catalyst using an appropriate SEC column.

-

Characterization: Analyze the final product using SDS-PAGE (to observe the molecular weight shift) and mass spectrometry to confirm successful conjugation.

References

An In-depth Technical Guide to Azido-PEG7-azide in Materials Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG7-azide is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical tool in materials science, particularly in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2] Its structure, featuring a hydrophilic 7-unit PEG spacer flanked by two terminal azide (B81097) groups, allows for versatile and efficient covalent linkage through "click chemistry" reactions.[1][2] The PEG chain enhances the solubility and biocompatibility of the materials it is incorporated into, while the azide functionalities provide handles for highly specific and efficient conjugation with alkyne-containing molecules.[3][4] This guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound in materials science research.

Core Properties and Quantitative Data

The utility of this compound stems from its well-defined chemical and physical properties. These characteristics are crucial for designing and reproducing experiments in materials science.

| Property | Value | Reference(s) |

| Molecular Weight (MW) | 420.46 g/mol | [5] |

| Chemical Formula | C₁₆H₃₂N₆O₇ | [1] |

| Purity | Typically ≥98% | [1][6] |

| Appearance | Varies (often a viscous liquid) | [7] |

| Solubility | Soluble in water and most organic solvents | [3] |

| Storage Conditions | -20°C, protect from light and moisture | [1] |

Key Applications in Materials Science

The bifunctional nature of this compound makes it a versatile crosslinker and surface modification agent in a variety of applications.

Surface Modification of Nanoparticles

This compound is widely used for the PEGylation of nanoparticles, a process that improves their colloidal stability, reduces non-specific protein adsorption, and prolongs their circulation time in vivo.[1] The terminal azide groups then serve as reactive sites for the attachment of targeting ligands, imaging agents, or therapeutic molecules via click chemistry.[8]

Hydrogel Formation

Injectable and in situ-forming hydrogels can be fabricated using this compound as a crosslinker.[7][9] By reacting with multi-armed, alkyne-functionalized polymers, stable hydrogel networks are formed through strain-promoted azide-alkyne cycloaddition (SPAAC), a biocompatible and catalyst-free click reaction.[5][7] These hydrogels are promising materials for drug delivery and tissue engineering applications.[9][10]

Bioconjugation and Drug Delivery

The azide groups on this compound allow for the efficient conjugation of biomolecules, such as peptides and proteins, that have been modified to contain an alkyne group.[2] This enables the creation of advanced drug delivery systems where the PEG linker enhances the pharmacokinetic properties of the therapeutic agent.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and related PEG-azide derivatives.

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of gold nanoparticles with a thiol-terminated PEG-azide, followed by a click chemistry reaction to attach a targeting ligand. While this protocol uses a thiol-PEG-azide, the principles are directly applicable to attaching other functional groups to different nanoparticle types.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs)

-

Thiol-PEG7-azide (as a proxy for demonstrating the principle)

-

Alkyne-functionalized targeting ligand (e.g., peptide, antibody fragment)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nuclease-free water

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 mg/mL stock solution of Thiol-PEG7-azide in nuclease-free water.

-

Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy.

-

Prepare fresh stock solutions of 100 mM CuSO₄ and 500 mM sodium ascorbate in deionized water.

-

-

PEGylation of AuNPs:

-

To the citrate-capped AuNP solution, add the Thiol-PEG7-azide solution at a molar ratio of approximately 10,000 PEG molecules per nanoparticle.

-

Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.

-

-

Purification of PEGylated AuNPs:

-

Centrifuge the reaction mixture to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

-

Carefully remove the supernatant containing excess, unbound PEG linker.

-

Resuspend the AuNP pellet in fresh PBS.

-

Repeat the centrifugation and resuspension steps at least three times.

-

-

Click Chemistry Conjugation:

-

Disperse the purified Azido-PEG-AuNPs in PBS.

-

Add the alkyne-functionalized targeting ligand in a 5- to 10-fold molar excess relative to the estimated surface azide groups.

-

Add the sodium ascorbate solution to the mixture to a final concentration of 1 mM.

-

Add the CuSO₄ solution to a final concentration of 0.1 mM to initiate the click reaction.

-

Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

-

-

Final Purification:

-

Purify the functionalized AuNPs using centrifugation as described in step 3 to remove unreacted ligand and catalyst.

-

-

Characterization:

-

Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

-

Confirm the presence of the azide group and the successful conjugation of the ligand using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).[1]

-

Protocol 2: Formation of an Injectable Hydrogel via SPAAC

This protocol details the formation of a hydrogel by reacting a multi-arm PEG-azide with a strained cyclooctyne-functionalized polymer.

Materials:

-

4-arm-PEG-Azide

-

Dibenzocyclooctyne (DBCO)-functionalized 4-arm-PEG

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Preparation of Precursor Solutions:

-

Dissolve the 4-arm-PEG-Azide and DBCO-functionalized 4-arm-PEG separately in PBS to the desired concentrations (e.g., 5-10% w/v).[5]

-

-

Hydrogel Formation:

-

Characterization:

-

Gelation Time: Monitor the transition from a liquid to a solid state by inverting the vial. The gelation time is the point at which the solution no longer flows.

-

Rheological Properties: Use a rheometer to measure the storage modulus (G') and loss modulus (G'') of the hydrogel to determine its mechanical properties.[12][13]

-

Swelling Behavior: Measure the equilibrium swelling ratio by immersing a known weight of the hydrogel in PBS and measuring its weight after it has fully swollen.

-

Protocol 3: Drug Loading and Release from a PEG-Azide Hydrogel

This protocol outlines a passive drug loading method and a subsequent in vitro release study.

Materials:

-

Pre-formed PEG-azide hydrogel

-

Drug of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Shaker or orbital incubator

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Drug Loading:

-

Prepare a concentrated solution of the drug in PBS.

-

Immerse a known weight of the dried hydrogel in the drug solution.

-

Allow the hydrogel to swell and absorb the drug solution for 24-48 hours at a controlled temperature (e.g., 37°C) with gentle agitation.[14]

-

The amount of drug loaded can be determined by measuring the decrease in drug concentration in the supernatant.

-

-

In Vitro Drug Release:

-

Carefully remove the drug-loaded hydrogel and blot any excess surface liquid.

-

Place the hydrogel in a known volume of fresh PBS at 37°C with gentle agitation.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the cumulative drug release over time.

-

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for the surface modification of gold nanoparticles.

Caption: Workflow for injectable hydrogel formation via SPAAC.

Caption: Workflow for drug loading and in vitro release study.

Conclusion

This compound is a powerful and versatile tool for researchers in materials science. Its well-defined structure and bifunctional nature enable a wide range of applications, from creating "stealth" nanoparticles for drug delivery to fabricating biocompatible hydrogels for tissue engineering. The use of click chemistry provides a highly efficient and specific method for conjugation, allowing for the precise engineering of advanced materials. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Azido-PEG7-acid | BroadPharm [broadpharm.com]

- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 5. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 6. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.igem.wiki [static.igem.wiki]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Azido-PEG7-azide in Copper-Catalyzed Click Chemistry (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG7-azide is a homobifunctional crosslinker containing a seven-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two terminal azide (B81097) groups. This reagent is a valuable tool in bioconjugation and drug delivery, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". The PEG linker enhances the solubility and biocompatibility of the resulting conjugates.[1][2] The dual azide functionalities allow for the simultaneous or sequential conjugation of two alkyne-containing molecules, making it an ideal candidate for the synthesis of complex architectures such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][3]

The CuAAC reaction is renowned for its high efficiency, specificity, and mild reaction conditions, proceeding readily in aqueous environments.[4] This bioorthogonal reaction forms a stable triazole linkage between an azide and a terminal alkyne, a transformation widely employed in pharmaceutical research and development.

Principle of the Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). To enhance the reaction rate and stabilize the copper(I) catalyst, a chelating ligand like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often employed.

Applications

The unique properties of this compound make it a versatile tool for a range of applications in biomedical research and drug development:

-

PROTAC Synthesis: As a PEG-based linker, this compound can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming a PROTAC that induces the degradation of the target protein.

-

Antibody-Drug Conjugates (ADCs): This linker can be employed in the synthesis of ADCs, where it connects a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.

-

Bioconjugation: It is widely used for the conjugation of various biomolecules, including peptides, proteins, and nucleic acids, to create novel probes and therapeutics.

-

Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of drugs by increasing their solubility and circulation half-life.

Quantitative Data

The efficiency of CuAAC reactions can be influenced by various factors including the nature of the substrates, catalyst system, and reaction conditions. The following table summarizes representative quantitative data for CuAAC reactions involving azide-PEG derivatives and various alkynes. Note that optimization is often necessary for specific applications.

| Alkyne Substrate | Azide Substrate | Copper Source | Ligand | Reducing Agent | Reaction Time | Yield (%) | Reference |

| Propargyl Amine | Benzyl Azide | CuI | None | Not applicable | Not specified | High | |

| Alkyne-modified oligonucleotide | PEG-Azide | Not specified | Not specified | Not specified | 4 h | 100% | |

| Alkyne-functionalized peptide | Azide-functionalized peptide | Copper wire | None | Not applicable | 5 h | 100% | |

| Propargyl-activated PEGs | Azidohomoalanine-IFNβ | CuSO₄ | TBTA | DTT | Not specified | High conversion |

Experimental Protocols

The following protocols provide a general framework for using this compound in copper-catalyzed click chemistry. These are representative workflows and should be optimized for specific molecules and applications.

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes the conjugation of an alkyne-containing biomolecule to both ends of the this compound linker.

Materials:

-

Alkyne-containing biomolecule (e.g., peptide, protein, oligonucleotide)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand stock solution (e.g., 50 mM THPTA or TBTA in DMSO/water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

-

Quenching solution (e.g., 50 mM EDTA)

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-containing biomolecule in the reaction buffer to a desired concentration.

-

Dissolve this compound in a suitable solvent (e.g., DMSO or water) to prepare a stock solution. The molar ratio of alkyne-biomolecule to this compound should be optimized, with a starting point of a 2.5:1 molar ratio to ensure conjugation at both ends of the linker.

-

-

Copper/Ligand Complex Formation:

-

In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is commonly used to protect the biomolecule from oxidative damage.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-containing biomolecule and the this compound solution.

-

Add the pre-mixed copper/ligand complex to the reaction mixture. The final copper concentration typically ranges from 50 to 250 µM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

-

Quenching and Purification:

-

Once the reaction is complete, quench it by adding EDTA to chelate the copper.

-

Purify the final conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

-

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Bioconjugation using this compound

Caption: General workflow for bioconjugation using this compound.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG7-azide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG7-azide in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This document offers detailed protocols for bioconjugation, quantitative data on reaction kinetics, and visualizations of key processes to facilitate the application of this versatile linker in drug development, materials science, and chemical biology.

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] The reaction's driving force is the high ring strain of cyclooctynes, which significantly lowers the activation energy for the [3+2] cycloaddition with azides, forming a stable triazole linkage.[1] This reaction is highly selective, as both the strained alkyne and the azide (B81097) functional groups are bioorthogonal, meaning they do not typically react with native biological functionalities.[1]

This compound is a homobifunctional linker featuring two azide groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) chain containing seven ethylene (B1197577) glycol units. The PEG spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, making it an ideal tool for various bioconjugation applications. The dual azide functionalities allow for the crosslinking of two alkyne-containing molecules or the creation of multivalent constructs.

Quantitative Data on SPAAC Reaction Kinetics

Table 1: Second-Order Rate Constants for SPAAC Reactions with Various Cyclooctynes.

| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Key Characteristics |

| BCN-PEG-alkyne | General Azide | ~0.1 - 0.2 | Offers a good balance of reactivity and stability; it is smaller and less lipophilic than DBCO. |

| DBCO | General Azide | Generally faster than BCN | Higher ring strain leads to a faster reaction but may have lower stability. |

| DIBAC | Benzyl Azide | 0.0567 ± 0.0027 | A commonly used dibenzocyclooctyne derivative. |

| DIFO | Benzyl Azide | ~0.06 | One of the early reactive cyclooctynes. |

| BCN | Benzyl Azide | 0.15 | A highly reactive yet stable cyclooctyne. |

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

Table 2: Effect of PEGylation on SPAAC Reaction Rates with DBCO-Functionalized Antibody.

| Reactants | Buffer | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |

| DBCO-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 25 | 0.18 ± 0.01 |

| DBCO-PEG5-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 25 | 0.23 ± 0.01 |

| DBCO-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 25 | 0.24 ± 0.01 |

| DBCO-PEG5-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 25 | 0.37 ± 0.01 |

The presence of a PEG linker has been shown to enhance SPAAC reaction rates by an average of 31 ± 16%. This is attributed to the PEG spacer extending the reactive group away from the surface of the biomolecule, which reduces steric hindrance and improves accessibility.

Visualizations of SPAAC Mechanisms and Workflows

General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Caption: General mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Workflow for Bioconjugation using SPAAC

References

- 1. researchgate.net [researchgate.net]

- 2. Orthogonal, dual protein labelling by tandem cycloaddition of strained alkenes and alkynes to ortho-quinones and azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Protein Conjugation Using Azido-PEG7-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein conjugation is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as sophisticated imaging agents and diagnostics.[1][2][3][4] A versatile tool in this field is the polyethylene (B3416737) glycol (PEG) linker, which enhances solubility, stability, and biocompatibility while reducing the immunogenicity of the conjugated protein.[5][6]

This document provides a detailed guide to protein conjugation strategies involving "Azido-PEG7-azide," a homobifunctional PEG linker. This linker contains two terminal azide (B81097) groups, making it suitable for crosslinking two molecules that have been functionalized with alkyne groups through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) "click chemistry" reaction.[1][7] While direct conjugation of a native protein with a homobifunctional linker is not typical, this guide will cover the necessary preceding steps of protein modification to introduce the required reactive handles. We will also discuss the more direct approach of using a heterobifunctional linker for initial protein modification.

Principle of Azide-Based Protein Conjugation

The azide group is a key functional group in bioconjugation due to its bioorthogonality; it does not react with naturally occurring functional groups in biological systems, ensuring specific and controlled conjugation.[4][8] The primary reactions involving azides for protein conjugation are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source, to form a stable triazole linkage. While very effective, the potential cytotoxicity of copper makes it more suitable for in vitro applications.[8][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[1][10] The ring strain of the alkyne accelerates the reaction without the need for a catalyst, making it ideal for applications in living systems.[4]

"this compound" is a linker with an azide at both ends, designed to connect two alkyne-containing molecules. Therefore, a typical workflow for its use in protein conjugation involves:

-

Functionalization of the protein of interest with an alkyne group.

-

Functionalization of the molecule to be conjugated (e.g., a small molecule drug, a fluorescent dye) with an alkyne group.

-

Conjugation of the two alkyne-modified molecules using the this compound linker.

A more direct alternative for introducing an azide onto a protein is to use a heterobifunctional linker, such as an Azido-PEG-NHS ester, which reacts with primary amines on the protein.[11][12][13]

Experimental Protocols

This section details the protocols for a two-step conjugation strategy using this compound, which first requires the introduction of alkyne groups onto the protein.

Protocol 1: Introduction of Alkyne Groups onto the Protein

To use the this compound linker, the protein must first be modified to contain alkyne groups. A common method is to use an N-hydroxysuccinimide (NHS) ester-functionalized alkyne linker that reacts with primary amines (lysine residues and the N-terminus) on the protein.

Materials:

-

Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

-

Alkyne-PEGn-NHS Ester (e.g., Alkyne-PEG4-NHS Ester)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Desalting columns or dialysis equipment for purification[11]

Procedure:

-

Protein Preparation:

-

Reagent Preparation:

-

Labeling Reaction:

-

Calculate the required volume of the 10 mM Alkyne-PEGn-NHS Ester stock solution to achieve a desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[14]

-

Add the calculated volume of the NHS ester solution to the protein solution. The final concentration of DMSO should not exceed 10%.[11]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11]

-

-

Purification:

Protocol 2: Protein Conjugation via this compound Linker

This protocol describes the CuAAC reaction to conjugate the alkyne-functionalized protein with another alkyne-modified molecule using the this compound linker.

Materials:

-

Alkyne-functionalized protein (from Protocol 1)

-

Alkyne-functionalized molecule (e.g., drug, dye)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate

-

Copper ligand (e.g., THPTA or TBTA)

-

PBS, pH 7.4

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-functionalized molecule in an appropriate solvent (e.g., DMSO).

-

Prepare a stock solution of this compound in DMSO or water.

-

Prepare fresh stock solutions for the catalyst: 50 mM CuSO₄ in water and 50 mM Sodium Ascorbate in water.[8] Prepare a 10 mM stock solution of the copper ligand in DMSO.[8]

-

-

Conjugation Reaction:

-

In a reaction tube, combine the alkyne-functionalized protein with a 1.5- to 10-fold molar excess of the alkyne-functionalized molecule.[15]

-

Add this compound to the mixture. A slight molar excess relative to one of the alkyne components is recommended as a starting point.

-

Add the catalyst components to the reaction mixture in the following order, with gentle mixing after each addition:

-